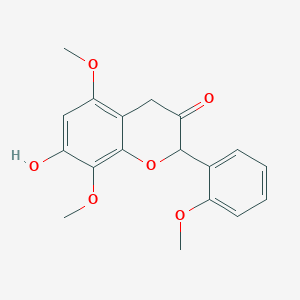
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-, (S)-; (2S)-2,3-Dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-on
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, contributing to their color, flavor, and health benefits. This particular compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The key steps in the synthetic route include:
Claisen-Schmidt Condensation: This reaction involves the condensation of 2-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the flavanone structure.
Hydroxylation: The final step involves the hydroxylation of the flavanone at the 7-position using a suitable hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavanone structure can be reduced to form a dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydroflavanone.
Substitution: Formation of substituted flavanone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can be compared with other similar flavonoid compounds, such as:
Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties but lacks the methoxy groups.
Hesperetin: Another flavanone with similar biological activities but differs in the substitution pattern on the flavanone core.
Quercetin: A flavonol with a similar hydroxylation pattern but has additional hydroxyl groups and lacks methoxy groups.
The uniqueness of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids.
Propiedades
Fórmula molecular |
C18H18O6 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-chromen-3-one |
InChI |
InChI=1S/C18H18O6/c1-21-14-7-5-4-6-10(14)16-12(19)8-11-15(22-2)9-13(20)18(23-3)17(11)24-16/h4-7,9,16,20H,8H2,1-3H3 |
Clave InChI |
GTOSLQUOMDFLJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C(=O)CC3=C(C=C(C(=C3O2)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


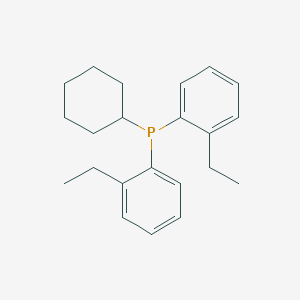

![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
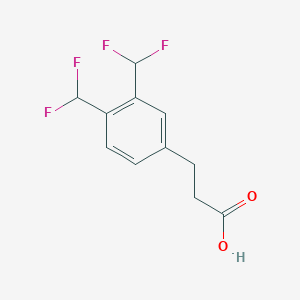



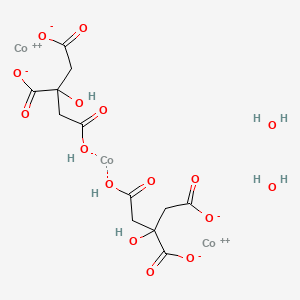
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)

![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)

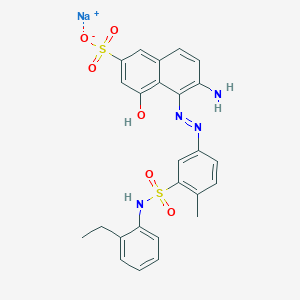
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
